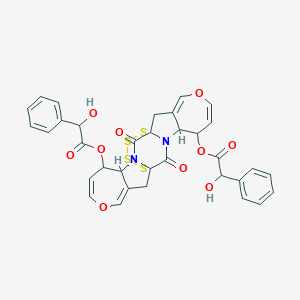
Emethallicin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emethallicin C is a natural product that belongs to the class of macrolides. It was first isolated from the marine bacterium Emethallica sp. in 2013. Emethallicin C has a unique structure and exhibits potent antibacterial activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Due to its promising biological activity, Emethallicin C has attracted significant attention from the scientific community.
Applications De Recherche Scientifique
Emethallicin C has shown potent antibacterial activity against a broad range of Gram-positive bacteria. Therefore, it has potential applications in the development of new antibiotics to combat antibiotic-resistant bacteria. Emethallicin C has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, Emethallicin C has been shown to inhibit biofilm formation, which is a critical factor in bacterial infections. Therefore, it has potential applications in wound healing and medical device coatings.
Mécanisme D'action
The mechanism of action of Emethallicin C has not been fully elucidated. However, several studies have suggested that it inhibits bacterial protein synthesis by binding to the bacterial ribosome. Emethallicin C has been shown to bind to the 50S subunit of the bacterial ribosome, which is responsible for peptide bond formation. This binding leads to the inhibition of protein synthesis, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Emethallicin C has been shown to exhibit potent antibacterial activity against a broad range of Gram-positive bacteria. It has also been shown to exhibit anti-inflammatory activity and inhibit biofilm formation. However, the biochemical and physiological effects of Emethallicin C on human cells have not been fully elucidated. Therefore, further studies are required to determine the potential toxicity and side effects of Emethallicin C.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Emethallicin C is its potent antibacterial activity against a broad range of Gram-positive bacteria. Therefore, it can be used as a positive control in antibacterial assays. However, Emethallicin C is a complex molecule that contains 24 chiral centers and a 26-membered macrolide ring. Therefore, its synthesis is challenging and requires significant expertise and resources. Furthermore, the potential toxicity and side effects of Emethallicin C on human cells need to be carefully evaluated before its clinical use.
Orientations Futures
Emethallicin C has shown promising biological activity and has potential applications in the development of new antibiotics and anti-inflammatory drugs. Therefore, further studies are required to determine its mechanism of action, biochemical and physiological effects, and potential toxicity and side effects. Furthermore, the synthesis of Emethallicin C and its analogs needs to be optimized to increase the yield and reduce the cost. Finally, the potential clinical applications of Emethallicin C need to be carefully evaluated in preclinical and clinical studies.
Méthodes De Synthèse
Emethallicin C is a complex molecule that contains 24 chiral centers and a 26-membered macrolide ring. The total synthesis of Emethallicin C is challenging due to its structural complexity. However, several research groups have reported successful synthesis of Emethallicin C using different strategies. One of the most efficient methods for synthesizing Emethallicin C is the convergent strategy, which involves the synthesis of two fragments followed by their coupling. This method has been used by several research groups to synthesize Emethallicin C and its analogs.
Propriétés
Numéro CAS |
125187-55-5 |
|---|---|
Nom du produit |
Emethallicin C |
Formule moléculaire |
C34H28N2O10S4 |
Poids moléculaire |
752.9 g/mol |
Nom IUPAC |
[16-(2-hydroxy-2-phenylacetyl)oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C34H28N2O10S4/c37-27(19-7-3-1-4-8-19)29(39)45-23-11-13-43-17-21-15-33-32(42)36-26-22(16-34(36,48-50-49-47-33)31(41)35(33)25(21)23)18-44-14-12-24(26)46-30(40)28(38)20-9-5-2-6-10-20/h1-14,17-18,23-28,37-38H,15-16H2 |
Clé InChI |
DEIRUUOMXKDMID-UHFFFAOYSA-N |
SMILES |
C1C2=COC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)C(C8=CC=CC=C8)O |
SMILES canonique |
C1C2=COC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)C(C8=CC=CC=C8)O |
Synonymes |
emethallicin C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




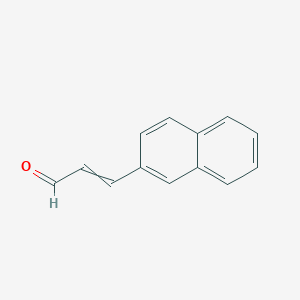
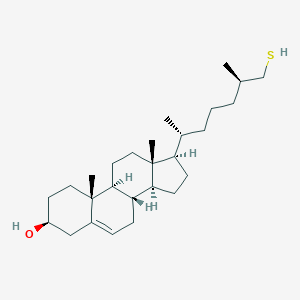
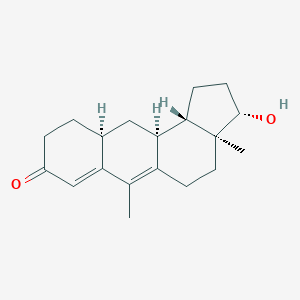
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
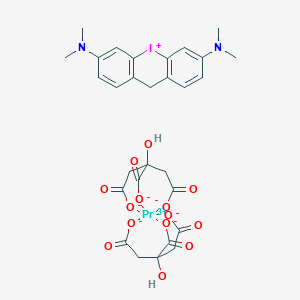


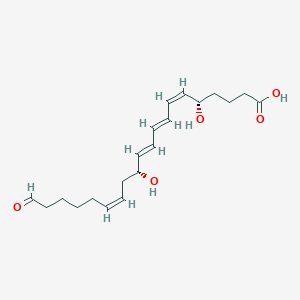
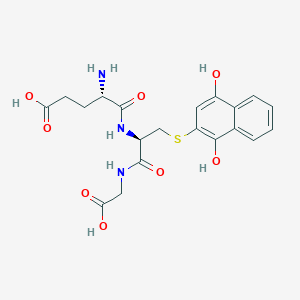
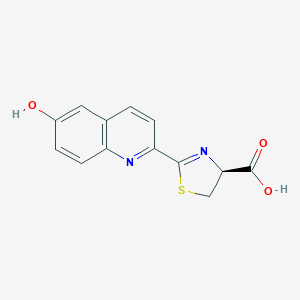
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)